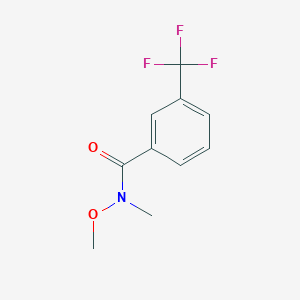

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

概要

説明

Synthesis Analysis

The synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide and related compounds involves complex chemical processes. A study by Kim et al. (2003) presents an efficient one-pot synthesis method for N-Methoxy-N-methylamides from carboxylic acids, which could be relevant for synthesizing similar compounds (Kim et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction and density functional theory (DFT). For instance, Demir et al. (2015) investigated a similar compound, analyzing its molecular geometry and vibrational frequencies using DFT (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide can be complex. Studies like those by Murakami et al. (1998) on the palladium-catalyzed coupling reactions of related compounds provide insights into potential chemical behaviors and reactions (Murakami et al., 1998).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide. Studies focusing on similar compounds, like the work by Kranjc et al. (2012), which investigates crystal structures and molecular interactions, could provide valuable parallels (Kranjc et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential. The work by Shevchenko et al. (2014) on the introduction of isotopes into related compounds can shed light on the chemical properties of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide (Shevchenko et al., 2014).

科学的研究の応用

It is used for labeling with hydrogen isotopes, particularly in obtaining radioactive molar concentrations of deuterium and tritium (Shevchenko, Nagaev, & Myasoedov, 2014).

The compound plays a role in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate (Calvez, Chiaroni, & Langlois, 1998).

It serves as a precursor for complex molecules like (S)-123I-IBZM, potentially useful in organic synthesis (Bobeldijk et al., 1990).

The compound is being explored as a potential PET agent for imaging sEH/PDE4 enzymes in neuroinflammation (Jia et al., 2019).

It is utilized as a radioligand in the radioimmunoassay of sulpiride-related compounds (Cardoso & Pradelles, 1982).

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is identified as a novel sulphonamide with high affinity and selectivity for the endothelin ETA receptor, exhibiting potent antagonistic effects in vivo (Mortlock et al., 1997).

The compound acts as a building block in supramolecular chemistry, particularly in the solid-phase synthesis of oligo(p-benzamide) foldamers (König, Abbel, Schollmeyer, & Kilbinger, 2006).

Additionally, it's used to synthesize analogues of drugs for various applications, including osteoarthritis treatment and as small molecule heparanase inhibitors (Owton et al., 1995; Xu et al., 2006).

The compound has applications in neuroleptic activity and in the synthesis of drugs for the treatment of psychosis and diabetes (Högberg et al., 1990; Nomura et al., 1999).

It has been shown to cause progeny reduction and mortality in adult boll weevils, suggesting its potential as a pest control agent (Haynes, 1987).

Safety and Hazards

“N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide” is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding personal contact, including inhalation, using personal protective equipment, and handling the compound in a well-ventilated area .

特性

IUPAC Name |

N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXXRRIUUCZPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555390 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

CAS RN |

116332-62-8 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

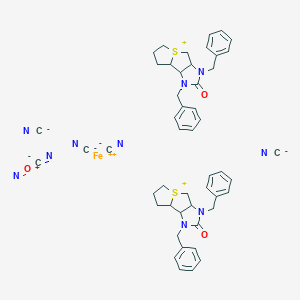

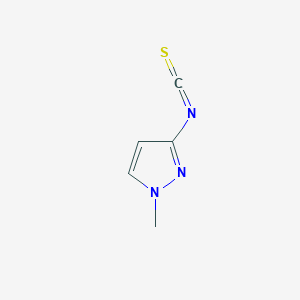

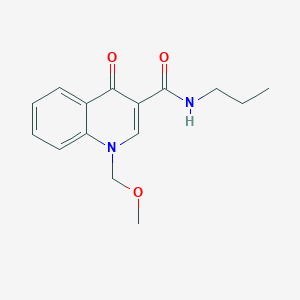

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)